molecular formula C9H8ClF6N B6200279 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 2703782-13-0

1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6200279
CAS No.: 2703782-13-0
M. Wt: 279.61 g/mol
InChI Key: HTGVLHYGDDWOFU-UHFFFAOYSA-N
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Description

1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound with the molecular formula C9H8ClF6N. It is a solid, typically appearing as a white crystalline powder. This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,5-bis(trifluoromethyl)benzaldehyde", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-bis(trifluoromethyl)benzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred at room temperature for several hours to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and stirred at room temperature to form the hydrochloride salt.", "Step 4: The hydrochloride salt is filtered, washed with cold ethanol, and dried under vacuum to yield 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride as a white solid." ] }

CAS No.

2703782-13-0

Molecular Formula

C9H8ClF6N

Molecular Weight

279.61 g/mol

IUPAC Name

[2,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16;/h1-3H,4,16H2;1H

InChI Key

HTGVLHYGDDWOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

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